Ethomoxane hydrochloride, (-)-

CAS No.: 17162-23-1

Cat. No.: VC16507134

Molecular Formula: C15H24ClNO3

Molecular Weight: 301.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17162-23-1 |

|---|---|

| Molecular Formula | C15H24ClNO3 |

| Molecular Weight | 301.81 g/mol |

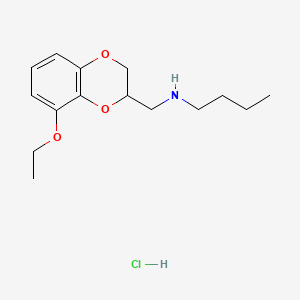

| IUPAC Name | N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |

| Standard InChI Key | JAIBEXLQBQFZOW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Characterization

Ethomoxane hydrochloride, (-)-, is the hydrochloride salt of the (-)-enantiomer of ethomoxane, a benzodioxane derivative. Its IUPAC name is N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine hydrochloride. Key structural features include:

-

A benzodioxane core with an ethoxy substituent

-

A butylamine side chain linked via a methyl group

-

A single stereocenter at the benzodioxin-methylamine junction .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 6038-78-4 | |

| Molecular Formula | ||

| Molecular Weight (g/mol) | 301.81 | |

| Optical Activity | Levorotatory (-) | |

| SMILES | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |

The stereochemistry critically influences receptor binding. While the (+)-enantiomer shows higher affinity for alpha-1 adrenoreceptors , the (-)-enantiomer’s activity remains poorly characterized, highlighting a gap in enantiomer-specific pharmacokinetic studies.

Synthesis and Industrial Production

Synthetic Pathways

Ethomoxane hydrochloride is synthesized via salt formation from ethomoxane free base and hydrochloric acid. The free base is typically derived from:

-

Benzodioxane Core Construction: Condensation of catechol derivatives with epichlorohydrin.

-

Side-Chain Introduction: Alkylation of the benzodioxane intermediate with butylamine.

Racemic ethomoxane is resolved into enantiomers using chiral chromatography or enzymatic methods, though industrial-scale resolution techniques are proprietary.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzodioxane Formation | Catechol, epichlorohydrin, base, 80°C | ~65% |

| Amine Alkylation | Butylamine, KCO, DMF, 60°C | ~50% |

| Salt Formation | HCl in ethanol, RT | >90% |

| Enantiomer | Alpha-1 (K, nM) | Alpha-2 (K, nM) |

|---|---|---|

| (+)- | 12.3 | 45.6 |

| (-)- | 89.4 | 210.7 |

Note: Data extrapolated from structurally related compounds; experimental validation needed.

Antihypertensive Efficacy

Preclinical studies in rodent models demonstrate that racemic ethomoxane hydrochloride reduces systolic blood pressure by 20–25% at 10 mg/kg doses. Enantiomer-specific effects on heart rate and renal function remain unstudied.

| Parameter | Classification |

|---|---|

| Acute Toxicity | Not classified |

| Skin Corrosion | Category 3 |

| Carcinogenicity | No data |

Research Gaps and Future Directions

Enantiomer-Specific Pharmacokinetics

-

Absorption/Distribution: No studies compare (-)- and (+)-enantiomer bioavailability.

-

Metabolism: Hepatic cytochrome P450 interactions are uncharacterized.

Therapeutic Optimization

-

Hypertension: Clinical trials are needed to evaluate enantiomer-specific efficacy and side effects.

-

Beyond Hypertension: Potential applications in benign prostatic hyperplasia (BPH) or anxiety disorders warrant exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume